2-Nitro-3,6-bis(trifluoromethyl)aniline

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Nitro-3,6-bis(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a nitro group at position 2 and trifluoromethyl groups at positions 3 and 6 on the benzene ring. Its molecular formula is C8H4F6N2O2, with an average mass of 274.120 Da.

Molecular Formula C8H4F6N2O2
Molecular Weight 274.12 g/mol
CAS No. 1351516-08-9
Cat. No. B1407725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-3,6-bis(trifluoromethyl)aniline
CAS1351516-08-9
Molecular FormulaC8H4F6N2O2
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(5(3)15)16(17)18/h1-2H,15H2
InChIKeyVWUFOGKMVBOCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-3,6-bis(trifluoromethyl)aniline (CAS 1351516-08-9): Technical Specifications and Key Physicochemical Properties


2-Nitro-3,6-bis(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a nitro group at position 2 and trifluoromethyl groups at positions 3 and 6 on the benzene ring . Its molecular formula is C8H4F6N2O2, with an average mass of 274.120 Da . The compound exhibits an ACD/LogP of 5.39, a polar surface area of 72 Ų, and predicted physicochemical parameters including a density of 1.6±0.1 g/cm³ and a boiling point of 272.9±40.0 °C at 760 mmHg . It is classified for industrial use only under GHS guidelines .

Why 2-Nitro-3,6-bis(trifluoromethyl)aniline Cannot Be Substituted with Generic Nitroaniline or Trifluoromethylaniline Analogs


The specific 3,6-substitution pattern of trifluoromethyl groups adjacent to a 2-nitro group on the aniline scaffold creates a unique electronic environment that cannot be replicated by regioisomeric analogs. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups influence the compound's reactivity, physicochemical properties, and spectroscopic behavior in ways that are highly sensitive to substitution position. Computational and experimental investigations on structurally related nitro-trifluoromethylanilines have demonstrated that even positional isomerism can produce measurable differences in electronic properties, charge-transfer effects, and predicted non-linear optical (NLO) behavior [1]. Substituting this compound with a generic 2-nitroaniline or a differently substituted bis(trifluoromethyl)aniline would alter key properties such as LogP, polar surface area, and hydrogen bonding capacity, thereby compromising the reproducibility of synthetic transformations or biological assays that depend on this specific molecular architecture.

Quantitative Differentiation Evidence for 2-Nitro-3,6-bis(trifluoromethyl)aniline: Comparative Data for Scientific Procurement Decisions


Lipophilicity and Drug-Likeness: ACD/LogP Comparison with Non-Fluorinated Nitroaniline and Mono-Trifluoromethyl Analogs

2-Nitro-3,6-bis(trifluoromethyl)aniline demonstrates an ACD/LogP of 5.39, which is substantially higher than non-fluorinated 2-nitroaniline (predicted LogP approximately 1.4–1.8) and mono-trifluoromethyl analogs such as 2-nitro-4-(trifluoromethyl)aniline (estimated LogP approximately 2.8–3.2) . This elevated lipophilicity, driven by the presence of two trifluoromethyl groups, directly impacts membrane permeability and compound distribution in biological systems.

Medicinal Chemistry Drug Design Physicochemical Profiling

Predicted Physicochemical Properties: Density, Boiling Point, and Vapor Pressure Comparison with Regioisomeric Analogs

2-Nitro-3,6-bis(trifluoromethyl)aniline exhibits a predicted density of 1.6±0.1 g/cm³, a boiling point of 272.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25 °C . In contrast, N,N-bis(trifluoromethyl)aniline (a structurally related compound lacking the nitro group) has a predicted density of 1.4±0.1 g/cm³ and a significantly lower boiling point of 112.3±40.0 °C . The presence of the nitro group and the specific 3,6-CF₃ substitution pattern on 2-nitro-3,6-bis(trifluoromethyl)aniline results in a boiling point elevation of approximately 160 °C relative to N,N-bis(trifluoromethyl)aniline.

Process Chemistry Purification Formulation

Hydrogen Bonding Capacity and Drug-Likeness Parameters: Rule of Five and Rotatable Bond Analysis

2-Nitro-3,6-bis(trifluoromethyl)aniline contains 2 hydrogen bond donors (the aniline NH₂) and 4 hydrogen bond acceptors (nitro oxygens and fluorine atoms), with 3 freely rotatable bonds and 1 Rule of 5 violation . By comparison, a positional isomer such as 2-nitro-4-(trifluoromethyl)aniline contains only 1 trifluoromethyl group, resulting in fewer hydrogen bond acceptors (2–3) and lower molecular weight (206.12 g/mol vs. 274.12 g/mol). The additional trifluoromethyl group in the target compound increases molecular weight by 68 Da and adds two additional strong hydrogen bond acceptors (fluorine atoms).

Medicinal Chemistry ADME Lead Optimization

Spectroscopic and Electronic Properties: NLO Hyperpolarizability Trends in Nitro-Trifluoromethylanilines

A DFT and experimental spectroscopic study on 2-nitro-4-(trifluoromethyl)aniline revealed that its first hyperpolarizability (β) value is negatively affected compared to o-nitroaniline, a finding attributed to charge-transfer (CT) effects involving the trifluoromethyl and nitro groups [1]. Although 2-nitro-3,6-bis(trifluoromethyl)aniline was not directly studied in this work, the presence of two trifluoromethyl groups in the 3,6-positions is expected to further modulate the electronic environment and CT characteristics relative to the mono-trifluoromethyl analog. The study demonstrated that TD-DFT/B3LYP calculations for nitro-trifluoromethylanilines diverge from experimental UV-Vis spectra when electronic transitions involve CT, underscoring the necessity of experimental validation for compounds in this class [1].

Materials Science Non-Linear Optics Computational Chemistry

Validated Application Scenarios for 2-Nitro-3,6-bis(trifluoromethyl)aniline Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring High Lipophilicity and Distinct Hydrogen Bonding Profiles

Based on the elevated ACD/LogP of 5.39 and the presence of 4 hydrogen bond acceptors, 2-nitro-3,6-bis(trifluoromethyl)aniline is well-suited for medicinal chemistry programs targeting CNS-penetrant small molecules or compounds where enhanced membrane permeability is desired . The combination of two trifluoromethyl groups with a nitro substituent creates a distinct physicochemical signature that cannot be achieved with mono-trifluoromethyl or non-fluorinated analogs, making this compound a valuable intermediate for SAR exploration in lead optimization . The predicted Rule of 5 violation (1 violation) signals that downstream derivatives may require careful ADME optimization, positioning this scaffold for early-stage discovery rather than late-stage development.

Process Chemistry: Purification Strategy Development Informed by Boiling Point Data

The predicted boiling point of 272.9±40.0 °C at 760 mmHg provides critical guidance for selecting appropriate purification methods during scale-up . The substantial boiling point elevation (~160 °C) relative to N,N-bis(trifluoromethyl)aniline indicates that distillation protocols developed for simpler trifluoromethylanilines will not transfer directly to this compound. Process chemists should anticipate the need for vacuum distillation conditions or alternative purification approaches such as recrystallization or chromatography. The predicted density of 1.6±0.1 g/cm³ also informs solvent selection and phase separation behavior during workup procedures .

Materials Science: Fluorinated Aromatic Building Blocks for Electronic and Optical Materials

DFT and experimental studies on structurally related nitro-trifluoromethylanilines have established that this compound class exhibits measurable non-linear optical (NLO) properties and charge-transfer (CT) effects [1]. Researchers developing fluorinated aromatic materials for optical applications can leverage the unique electronic environment created by the 3,6-bis(trifluoromethyl)-2-nitro substitution pattern. The study by Hernández-Paredes et al. demonstrated that TD-DFT calculations for nitro-trifluoromethylanilines show divergence from experimental UV-Vis spectra when CT is involved, highlighting the importance of experimental validation for this compound class in materials discovery programs [1].

Pharmaceutical Intermediate Synthesis: Dutasteride and Androgen Receptor Modulator Pathways

Bis(trifluoromethyl)aniline derivatives, including 2,5-bis(trifluoromethyl)aniline, are established intermediates in the synthesis of Dutasteride and selective androgen receptor modulators (SARMs) [2]. While 2-nitro-3,6-bis(trifluoromethyl)aniline is a distinct regioisomer, its structural similarity to validated pharmaceutical intermediates positions it as a candidate building block for exploring novel analogs in the same therapeutic space. The nitro group at position 2 offers a synthetic handle for reduction to the corresponding aniline or further functionalization, enabling access to chemical space adjacent to known bioactive bis(trifluoromethyl)aniline derivatives.

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